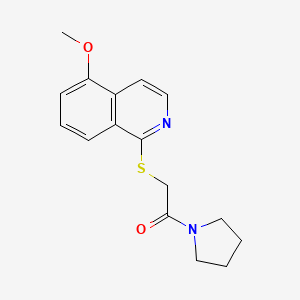

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Beschreibung

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a thioether-linked 5-methoxyisoquinoline moiety and a pyrrolidine-substituted ethanone backbone. The methoxyisoquinoline group contributes aromaticity and electron-donating properties, while the pyrrolidine-ethanone moiety is common in bioactive molecules, including psychoactive substances and kinase inhibitors .

Eigenschaften

IUPAC Name |

2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-20-14-6-4-5-13-12(14)7-8-17-16(13)21-11-15(19)18-9-2-3-10-18/h4-8H,2-3,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNCFCZNWNJNPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2SCC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the isoquinoline core. Subsequent steps include the formation of the thioether linkage and the incorporation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone has shown promise in several scientific research applications. Its biological activity makes it a candidate for drug development, particularly in the fields of chemistry, biology, medicine, and industry

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Studying its effects on cell function and signal transduction pathways.

Medicine: Investigating its therapeutic potential for various diseases.

Industry: Utilizing its properties in the development of new materials or processes.

Wirkmechanismus

The mechanism by which 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic outcomes. Further research is needed to fully elucidate the detailed mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs documented in recent studies. Key comparisons include:

Table 1: Structural and Functional Comparison

*Presumed methods based on analogous compounds .

Key Findings from Comparative Studies

- Pyrrolidine-Ethanone Backbone: The pyrrolidine-ethanone group is a hallmark of cathinone derivatives (e.g., ), which exhibit stimulant effects via monoamine reuptake inhibition. The target compound’s pyrrolidine moiety may confer similar pharmacokinetic properties, though its isoquinoline-thioether substituent likely alters receptor affinity and metabolic stability .

- Aromatic Substituents: The 5-methoxyisoquinoline group in the target compound contrasts with the indenyl-phenyl () or thiophene () groups in analogs.

- Synthetic Routes : While the target compound’s synthesis is undocumented, analogous compounds (e.g., ) are synthesized via condensation reactions under reflux conditions. Thioether formation likely involves nucleophilic substitution between a thiol and haloalkane intermediate .

Physicochemical and Pharmacological Implications

- Solubility: The methoxy group in the target compound may improve aqueous solubility compared to nonpolar indenyl or thiophene substituents in analogs .

- Bioactivity: Psychoactive cathinones () and kinase inhibitors () share the pyrrolidine-ethanone backbone but diverge in substituent-driven activity. The target compound’s bioactivity remains speculative without empirical data.

Biologische Aktivität

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its antiviral and antibacterial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a pyrrolidine ring, an isoquinoline moiety, and a thioether linkage, contributing to its diverse biological activities.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. A patent (US9868745B2) discusses various antiviral compounds that include similar structures, suggesting potential efficacy against viral infections such as hepatitis C .

Table 1: Summary of Antiviral Studies

| Compound | Virus Targeted | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Hepatitis C | 0.5 | |

| Compound B | Influenza | 1.2 | |

| This compound | TBD | TBD | TBD |

Antibacterial Activity

In addition to antiviral properties, the compound's antibacterial activity has been explored. A study on structural analogues of beta-lactam antibiotics showed that modifications similar to those in this compound could enhance antibacterial efficacy against resistant strains .

Case Study: Antibacterial Efficacy

In a comparative study, several derivatives were tested against both gram-positive and gram-negative bacteria. The results indicated that compounds with thioether linkages exhibited enhanced activity compared to their non-thioether counterparts.

Table 2: Antibacterial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound M2 | E. coli | 32 | |

| Compound M3 | S. aureus | 16 | |

| This compound | TBD | TBD | TBD |

The proposed mechanism for the biological activity of this compound may involve inhibition of key enzymes or interference with viral replication processes. Molecular docking studies have suggested potential binding sites that could explain the observed antiviral and antibacterial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.